(2Z,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid
Overview
Description
(2Z,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the diene system: This can be achieved through a series of aldol condensations and Wittig reactions to introduce the double bonds at the desired positions.
Introduction of the methoxy group: This step often involves the use of methanol and a strong acid catalyst to methylate the hydroxyl group.
Final assembly: The final steps involve coupling the intermediate products to form the complete dodecadienoic acid structure.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride, the compound can be reduced to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like halides or amines replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halides or amines.
Scientific Research Applications
(2Z,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2Z,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes and receptors that are involved in various biochemical pathways. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Similar Compounds
(2Z,4E)-3,7,11-Trimethyl-2,4-dodecadienoic acid: Lacks the methoxy group.
(2Z,4E,7S)-11-Hydroxy-3,7,11-trimethyl-2,4-dodecadienoic acid: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
(2Z,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid is unique due to the presence of the methoxy group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
(2Z,4E,7S)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O3/c1-13(10-7-11-16(3,4)19-5)8-6-9-14(2)12-15(17)18/h6,9,12-13H,7-8,10-11H2,1-5H3,(H,17,18)/b9-6+,14-12-/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYBEULOKRVZKY-SADDZVMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)OC)CC=CC(=CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCC(C)(C)OC)C/C=C/C(=C\C(=O)O)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207597-76-0 | |
Record name | (2Z,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207597-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-trans-4-cis-S-Methoprene acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207597760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, (2Z,4E,7S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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